molecular formula C8H5F6NO2S B1304892 3,5-Bis(trifluoromethyl)benzenesulfonamide CAS No. 39213-22-4

3,5-Bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B1304892
CAS No.: 39213-22-4
M. Wt: 293.19 g/mol
InChI Key: UQRLSJLFAHCJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Bis(trifluoromethyl)benzenesulfonamide, or 3,5-BTFBS, is a chemical compound that has recently been studied for its potential applications in various scientific research fields. It is a white, crystalline solid that is soluble in water and has a molecular weight of 312.22 g/mol. 3,5-BTFBS is an organosulfonamide, which is a type of organic compound that contains a sulfonamide group, and is related to other organosulfonamides such as sulfanilamide and sulfapyridine. The chemical structure of 3,5-BTFBS consists of a benzene ring with two trifluoromethyl groups and a sulfonamide group attached to it.

Scientific Research Applications

Synthesis and Chemical Safety

  • Improved Preparation Methods : An efficient bromination of 3,5-bis(trifluoromethyl)benzene has been developed, leading to safer preparation of Grignard reagents derived from this compound. These Grignard reagents are useful in creating advanced intermediates in chemical synthesis, despite their potential to detonate under certain conditions (Leazer et al., 2003).

Biological Activities

  • Antibacterial and Antioxidant Properties : Certain derivatives of 3,5-bis(trifluoromethyl)benzenesulfonamide, specifically bis-1,2,3-triazole derivatives, have been shown to possess significant antibacterial and antioxidant activities. One derivative, in particular, demonstrated strong DNA-cleavage activity (Reddy et al., 2016).
  • Inhibitory Activities on Enzymes : Incorporating 1,3,5-triazine motifs in benzenesulfonamides, including those related to this compound, has been found to inhibit enzymes such as acetylcholinesterase and tyrosinase. These enzymes are relevant in treating diseases like Alzheimer's and pigmentation disorders (Lolak et al., 2020).

Medical Applications

  • Anti-inflammatory Activity : Derivatives of this compound have shown potential in anti-inflammatory applications. Specifically, 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives have displayed significant inhibition of inflammatory markers like interleukin and tumor necrosis factor (Li et al., 2018).
  • Pain Management in Mice : Studies on mice have indicated that some compounds derived from this compound exhibit anti-hyperalgesic and anti-edematogenic effects, showing potential for pain management in arthritic conditions (Lobo et al., 2015).

Safety and Hazards

3,5-Bis(trifluoromethyl)benzenesulfonamide is classified as a hazardous substance. It is labeled with the GHS07 symbol, indicating that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3,5-Bis(trifluoromethyl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. The compound’s interactions are primarily due to its sulfonamide group, which can form hydrogen bonds with amino acid residues in proteins, leading to enzyme inhibition or activation .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding is often facilitated by the compound’s ability to form hydrogen bonds and other interactions with amino acid residues in proteins. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism. For example, it can inhibit enzymes involved in specific metabolic pathways, resulting in the accumulation or depletion of certain metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within certain subcellular regions can enhance its interactions with biomolecules and influence its biochemical effects .

Properties

IUPAC Name

3,5-bis(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO2S/c9-7(10,11)4-1-5(8(12,13)14)3-6(2-4)18(15,16)17/h1-3H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRLSJLFAHCJBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382476
Record name 3,5-bis(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39213-22-4
Record name 3,5-Bis(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39213-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-bis(trifluoromethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-bis(trifluoromethyl)benzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An aqueous solution of NH3 (32%) is added at RT to a solution of 3,5-bis(trifluoromethyl)-benzene-sulfonylchloride in EtAc. The mixture obtained is stirred and two phases are obtained and are separated. The organic layer obtained is washed with 1 N HCl and H2O, and dried. Solvent of the organic solution obtained is evaporated. 3,5-Bis-trifluoromethyl-benzene sulfonamide is obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3,5-Bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 3
3,5-Bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 4
3,5-Bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3,5-Bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3,5-Bis(trifluoromethyl)benzenesulfonamide
Customer
Q & A

Q1: What is the role of 3,5-Bis(trifluoromethyl)benzenesulfonamide in asymmetric catalysis?

A1: this compound serves as a key structural motif in various chiral organocatalysts. For example, N-[(1R,2R)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide acts as a bifunctional organocatalyst in asymmetric synthesis. [] The sulfonamide group, along with other structural features, enables the catalyst to interact with reactants in a highly specific manner, facilitating the formation of chiral products with high enantiomeric excess.

Q2: How does the solvent choice influence the catalytic activity of iridium complexes containing this compound ligands in transfer hydrogenation reactions?

A2: Research indicates that the solvent plays a crucial role in the iridium-catalyzed transfer hydrogenation of 1,10-phenanthrolines using formic acid. [] While 1,4-dioxane allows for efficient reactions under ligand-free conditions, switching to isopropyl alcohol enables the use of chiral ligands like (R,R)-(CF3)2C6H3SO2-dpen [N-(2-amino-1,2-diphenylethyl)-3,5-bis(trifluoromethyl)benzenesulfonamide] to achieve asymmetric transfer hydrogenation with high enantioselectivity. This highlights the importance of solvent selection in optimizing reaction conditions and achieving desired stereochemical outcomes in catalytic processes.

Q3: What are the key structural features and characteristics of N-[(1R,2R)-2-[[[[(1R,2R)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide?

A3: This compound, a bifunctional organocatalyst, possesses several crucial structural features: []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.